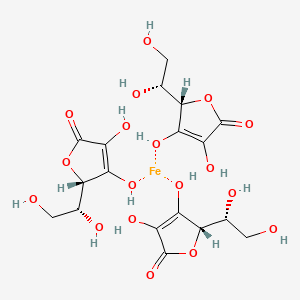
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Descripción general
Descripción
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1707394-81-7 . It has a molecular weight of 293.06 and is a solid in physical form . The IUPAC name for this compound is 2-hydroxy-5-iodo-4,6-dimethylnicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 293.06 .Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) are known for their significant biological properties, including antioxidant activities. These properties are closely related to their structural features, such as the presence of an unsaturated bond on the side chain and modifications on the aromatic ring and carboxylic function. Studies have explored the influence of these structural elements on antioxidant activity, indicating the importance of ortho-dihydroxy phenyl groups and the potential for optimization to enhance activity. This suggests that derivatives of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid might be investigated for antioxidant properties through similar structural activity relationships (Razzaghi-Asl et al., 2013).
Applications in Organic Synthesis
Compounds like 5-Hydroxymethylfurfural (HMF) have garnered attention for their role as biomass-derived platform chemicals, indicating a potential route for the application of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid in synthesizing value-added chemicals and materials. The presence of functional groups in such molecules makes them versatile starting materials for the preparation of a variety of chemicals, suggesting a similar potential for the compound (Fan et al., 2019).
Biotechnological Routes and Biomass Conversion
Lactic acid's role as a biotechnologically significant hydroxycarboxylic acid produced from biomass highlights the broader context of carboxylic acid derivatives in green chemistry. Such studies emphasize the transformation of biomass into valuable chemicals and fuels, providing a framework within which the applications of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid might be explored, especially in drug synthesis and material science (Gao et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids as biorenewable chemicals and their inhibitory effects on microbial strains used in fermentative production processes could provide insights into the biotechnological applications and challenges associated with carboxylic acid derivatives, including 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid. This research area explores the metabolic engineering strategies to increase microbial tolerance and improve industrial performance, suggesting potential biotechnological applications for the compound (Jarboe et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, Hydroxy-5-iodopyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORBZYKJGXHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)







![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)




